Cas no 22158-78-7 (2-Chloro-N-(2,5-dimethoxyphenyl)acetamide)

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide is a specialized organic compound featuring a chloroacetamide backbone substituted with a 2,5-dimethoxyphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both chloro and methoxy functional groups enhances its versatility in nucleophilic substitution and coupling reactions. Its well-defined molecular structure ensures consistent performance in multi-step syntheses. The compound is typically characterized by high purity and stability under standard storage conditions, facilitating its use in research and industrial applications requiring precise chemical modifications. Proper handling is advised due to its potential reactivity.
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide structure
22158-78-7 structure
Product Name:2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
CAS No:22158-78-7
MF:C10H12ClNO3
MW:229.660181999207
MDL:MFCD00095383
CID:912230
PubChem ID:30961
Update Time:2025-06-22

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
    • 2',5'-Dimethoxy-2-chloroacetanilide
    • 2-Chloro-2',5'-dimethoxyacetanilide
    • ACETANILIDE,2-CHLORO-2',5'-DIMETHOXY
    • Acetanilide,5'-dimethoxy
    • N-Chloracetyl-2,5-dimethoxy-anilin
    • STK415084
    • Acetamide, N-(2,5-dimethoxyphenyl)-2-chloro-
    • SCHEMBL3757797
    • ACETANILIDE, 2-CHLORO-2',5'-DIMETHOXY-
    • 22158-78-7
    • DTXSID50176688
    • NSC-216012
    • JS-3029
    • EN300-01587
    • HJJ4RA4W6U
    • NSC216012
    • BRN 2374864
    • Acetanilide,5'-dimethoxy-
    • 2-chloro-N-(2,5-dimethoxy-phenyl)acetamide
    • CS-0116872
    • Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-
    • Acetamide,5-dimethoxyphenyl)-
    • UNII-HJJ4RA4W6U
    • AKOS000268695
    • Z87002084
    • NSC 213640
    • 4-13-00-02550 (Beilstein Handbook Reference)
    • 2-Chloro-N-(2,5-dimethoxy-phenyl)-acetamide
    • WLN: G1VMR BO1 EO1
    • MFCD00095383
    • BBL015231
    • NSC213640
    • NSC-213640
    • MDL: MFCD00095383
    • Inchi: 1S/C10H12ClNO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
    • InChI Key: BDDQUHPZDJEQRL-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=C(C=CC=1OC)OC)=O

Computed Properties

  • Exact Mass: 229.05100
  • Monoisotopic Mass: 229.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.56000
  • LogP: 1.95410

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide Security Information

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM114020-5g
2-chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7 95%
5g
$228 2021-06-17
Chemenu
CM114020-10g
2-chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7 95%
10g
$336 2021-06-17
TRC
C369098-50mg
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7
50mg
$ 50.00 2022-04-28
TRC
C369098-100mg
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7
100mg
$ 65.00 2022-04-28
TRC
C369098-500mg
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7
500mg
$ 160.00 2022-04-28
Chemenu
CM114020-5g
2-chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7 95%
5g
$228 2023-02-17
Chemenu
CM114020-10g
2-chloro-N-(2,5-dimethoxyphenyl)acetamide
22158-78-7 95%
10g
$336 2022-06-11
eNovation Chemicals LLC
Y1247925-1g
2-CHLORO-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
22158-78-7 95%
1g
$165 2024-06-07
eNovation Chemicals LLC
Y1247925-1g
2-CHLORO-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
22158-78-7 95%
1g
$165 2025-02-20
eNovation Chemicals LLC
Y1247925-5g
2-CHLORO-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
22158-78-7 95%
5g
$475 2025-02-20

Additional information on 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide

Introduction to 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide (CAS No. 22158-78-7)

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide, with the CAS number 22158-78-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloroacetamide moiety and a 2,5-dimethoxyphenyl substituent. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide can be represented as follows: Cl-CH2-CO-NH-C6H3(OCH3)2. The presence of the chloro group and the two methoxy groups on the phenyl ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. Recent studies have explored the potential of this compound in various therapeutic areas, including anti-inflammatory, analgesic, and anticonvulsant activities.

In the realm of medicinal chemistry, 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its ability to modulate specific enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it a promising lead compound for developing drugs with improved pharmacokinetic profiles. Additionally, its ability to interact with GABA receptors has been studied for potential applications in treating neurological disorders such as epilepsy and anxiety.

The synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide typically involves a multi-step process that includes the formation of the chloroacetamide intermediate and subsequent coupling with the 2,5-dimethoxyaniline derivative. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-chloroacetyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using techniques such as recrystallization or column chromatography.

The physicochemical properties of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide have also been extensively studied. It is a white crystalline solid with a melting point ranging from 100 to 105°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties are important considerations for its use in both laboratory research and pharmaceutical formulations.

In preclinical studies, 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide has demonstrated promising pharmacological effects. For example, it has shown significant anti-inflammatory activity in animal models of inflammation, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has exhibited analgesic properties in pain models, suggesting its potential as a novel analgesic agent. The compound's anticonvulsant activity has also been evaluated in rodent models of epilepsy, where it was found to effectively reduce seizure frequency and duration.

The safety profile of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide is another critical aspect that has been investigated. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses. However, like any new chemical entity (NCE), it is essential to conduct comprehensive safety assessments before advancing to clinical trials. These assessments typically include evaluations of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

In conclusion, 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide (CAS No. 22158-78-7) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司